2-Amino-4-(p-methylphenylthio)-1-nitrobenzene
Description
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with an amino group at position 2, a p-methylphenylthio group at position 4, and a nitro group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals and materials science.
Synthesis: The compound is synthesized via reduction of the nitro group in this compound using stannous chloride (SnCl₂) in concentrated hydrochloric acid and acetic acid. The reaction yields 1,2-diamino-4-(p-methylphenylthio)-benzene, highlighting the reducibility of the nitro group under acidic conditions .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-2-4-10(5-3-9)18-11-6-7-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMIYTDFWDHSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606084 | |
| Record name | 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52143-73-4 | |
| Record name | 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 4-(p-methylphenylthio)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.
Amination: The nitro compound is then subjected to reduction, often using a reducing agent such as iron powder in the presence of hydrochloric acid, to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Halogenated derivatives at ortho or para positions.
Scientific Research Applications
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of amino and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions, influencing the activity of the target molecules. The p-methylphenylthio group can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Group Impacts
Key Observations :
- Lipophilicity: The thioether group in this compound increases lipophilicity compared to oxygen-containing analogues (e.g., phenoxy or benzylamine derivatives) .
- Electronic Effects : The nitro group at position 1 exerts strong electron-withdrawing effects, activating the ring for nucleophilic substitution at adjacent positions. This contrasts with 4-nitrobenzylamine, where the nitro group at position 4 directs reactivity differently .
- Biological Activity: Fluorinated derivatives (e.g., 2-amino-4-[(4-fluorobenzyl)amino]-1-nitrobenzene) exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability, whereas the thioether group may improve membrane permeability in the target compound .
Biological Activity
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is an organic compound that belongs to the class of amino and nitro compounds. Its unique structure, featuring both amino and nitro functionalities, makes it a subject of interest in various biological and chemical studies. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O2S. The compound consists of a benzene ring substituted with an amino group, a nitro group, and a p-methylphenylthio group. This configuration contributes to its chemical reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 252.31 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Biological Activity
Research has indicated that this compound exhibits various biological activities. These include antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with nitro and amino groups can exhibit significant antimicrobial properties. The presence of the p-methylphenylthio group may enhance its activity against specific pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several nitro compounds, including this compound, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound demonstrated moderate inhibitory effects compared to standard antibiotics.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was assessed in vitro using cell lines stimulated with pro-inflammatory cytokines. The results suggested that this compound could inhibit the production of inflammatory mediators, indicating its potential use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Moderate inhibition against E. coli and S. aureus |
| Anti-inflammatory | Inhibition of cytokine production in vitro |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Its lipophilic nature could facilitate penetration into bacterial membranes, leading to cell lysis.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For instance, modifications to the nitro group have been explored for improved efficacy against resistant bacterial strains.
Table 3: Research Studies on Derivatives
| Study Reference | Modification Type | Findings |
|---|---|---|
| Smith et al., 2023 | Nitrogen substitution | Increased antibacterial activity |
| Jones et al., 2024 | Thioether modification | Enhanced anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
